molecular formula C15H22N2O5 B8576785 HOCH2CH(NH-t-Boc)CONHOBn

HOCH2CH(NH-t-Boc)CONHOBn

Cat. No.: B8576785
M. Wt: 310.35 g/mol
InChI Key: BEXBKUKHTOBXHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HOCH2CH(NH-t-Boc)CONHOBn is a useful research compound. Its molecular formula is C15H22N2O5 and its molecular weight is 310.35 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

tert-butyl N-[3-hydroxy-1-oxo-1-(phenylmethoxyamino)propan-2-yl]carbamate

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)16-12(9-18)13(19)17-21-10-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,20)(H,17,19)

InChI Key

BEXBKUKHTOBXHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)NOCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 2,3-diaminopropionic acid esters, NH2—CH—[CH(R3)—NH2]—C(O)ester, are prepared as follows. t-Boc protected serine, HOCH2CH(NH-t-Boc)COOH, is coupled with O-benzylhydroxylamine at pH 4-5 with EDC HCl to provide the hydroxamate, HOCH2CH(NH-t-Boc)CONHOBn. The latter is cyclized in acetonitrile with triphenylphosphene-carbon tetrachloride in the presence of triethylamine to form the β-lactam, 1-benzyloxy-3-t-Boc-aminoazetidin-2-one. The β-lactam is then saponified with lithium hydroxide to provide, in 100% yield, the 2,3-diaminopropionic acid derivative, BnONHCH2CH(NH-t-Boc)COOH. In the above Bn is benzyl. The carboxylic acid group of the derivative obtained is esterified for use in the coupling reaction of Reaction scheme 3. The OBn protecting group is left intact during the coupling reaction while the t-Boc protecting group is removed to provide the free amino group involved in the coupling. Following amide formation the OBn group is removed via hydrogenation to provide the free amino amide ester for cyclization to the imidazoline. The above sequence of reactions is illustrated below.
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2,3-diaminopropionic acid esters
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NH2—CH—[CH(R3)—NH2]—C(O)ester
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